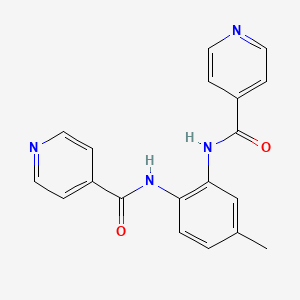
2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide is an organic compound that belongs to the family of sulfonamides. This compound is synthesized using a specific method and has been used in scientific research for various applications.
Applications De Recherche Scientifique
2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide has been used in scientific research for various applications. One of the main applications of this compound is as a herbicide. It has been reported to have a high efficacy against a wide range of weeds. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases. It has been reported to have antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folic acid. Folic acid is an essential nutrient for the growth and development of organisms. By inhibiting the activity of dihydropteroate synthase, 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide disrupts the biosynthesis of folic acid, leading to the death of the organism.
Biochemical and Physiological Effects:
2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting the biosynthesis of folic acid. Additionally, this compound has been reported to have antitumor and anti-inflammatory properties. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide in lab experiments is its high efficacy against a wide range of weeds and microorganisms. Additionally, this compound has been reported to have antitumor and anti-inflammatory properties, making it a potentially useful compound in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. It can be toxic to humans and animals if ingested or inhaled. Therefore, proper safety precautions should be taken when handling this compound.
Orientations Futures
There are several future directions for the use of 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide in scientific research. One direction is the development of new drugs for the treatment of diseases such as cancer and inflammation. Another direction is the use of this compound in the development of new herbicides with higher efficacy and lower toxicity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-pyridinylamine in the presence of a base such as triethylamine. The reaction yields 2,3,4-trichloro-N-2-pyridinylbenzenesulfonamide as the final product. This method has been reported in the literature and is reliable for the synthesis of this compound.
Propriétés
IUPAC Name |
2,3,4-trichloro-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O2S/c12-7-4-5-8(11(14)10(7)13)19(17,18)16-9-3-1-2-6-15-9/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWBJNJGBLRETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trichloro-N-pyridin-2-ylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)




![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)


![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)

